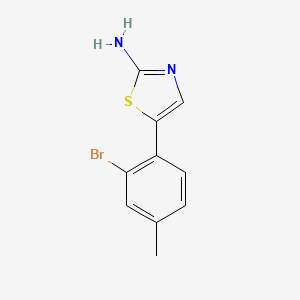

5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Description

General Significance of Thiazole (B1198619) Scaffold in Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry. nih.govacs.orgsigmaaldrich.com Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govnih.gov The thiazole moiety is a key component in numerous clinically approved drugs, such as the antiretroviral ritonavir (B1064) and the anti-inflammatory meloxicam, highlighting its therapeutic importance. acs.orgsigmaaldrich.com

The exploration of thiazole chemistry dates back to the late 19th century with the pioneering work of Hantzsch, who developed a fundamental method for thiazole synthesis. nih.govnih.gov This reaction, involving the condensation of α-haloketones with thioamides, remains a cornerstone of thiazole synthesis. bldpharm.com Over the years, synthetic methodologies have evolved significantly, with the development of more efficient, greener, and diverse approaches to construct the thiazole ring and its derivatives. jocpr.commdpi.com These advancements have enabled chemists to generate vast libraries of thiazole-containing compounds for biological screening and drug discovery programs.

Heterocyclic compounds incorporating both sulfur and nitrogen atoms are of paramount importance in chemistry and pharmacology. tcichemicals.comresearchgate.net These atoms contribute to the unique electronic and structural properties of the molecules, enabling them to interact with biological targets through various non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The presence of both a hydrogen bond donor (amine group) and acceptor (thiazole nitrogen) within the same scaffold enhances the potential for specific molecular recognition, a key aspect in drug design. tcichemicals.com

Specific Rationale for Investigating 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

The specific compound, this compound, presents a compelling case for focused research due to its distinct structural arrangement and the potential for novel chemical and biological activities.

| Structural Component | Key Features | Potential Influence |

|---|---|---|

| Thiazol-2-amine Core | Aromatic heterocycle with sulfur and nitrogen; Primary amine group. | Serves as a scaffold for biological activity; Participates in hydrogen bonding. |

| 2-Bromo-4-methylphenyl Substituent | Bromine atom at the ortho position; Methyl group at the para position. | Potential for halogen bonding; Induces steric hindrance, affecting conformation; Adds lipophilicity. |

The chemical reactivity of this compound is predicted to be centered around the amine group and the potential for electrophilic substitution on the thiazole and phenyl rings. The primary amine can act as a nucleophile, allowing for the synthesis of a variety of derivatives.

Based on the known biological activities of similar brominated thiazole derivatives, it is hypothesized that this compound could be a candidate for investigation in several research areas. The presence of a bromophenyl group on a thiazole ring has been associated with antimicrobial and anticancer activities in related compounds. nih.govacs.org Therefore, it is plausible that this compound could serve as a lead compound for the development of new agents in these therapeutic areas.

| Hypothesized Research Area | Rationale Based on Structural Analogs |

|---|---|

| Antimicrobial Drug Discovery | Brominated thiazole derivatives have shown activity against various bacterial and fungal strains. nih.gov |

| Anticancer Research | The bromophenyl moiety on heterocyclic scaffolds is a feature in some compounds with cytotoxic activity against cancer cell lines. nih.gov |

| Chemical Probe Development | The unique substitution pattern could be exploited for designing selective probes for biological targets. |

Overview of Research Areas and Methodological Approaches

The investigation of this compound would likely involve a multidisciplinary approach. Synthetic chemistry would be employed to develop efficient routes for its preparation and to generate a library of related derivatives for structure-activity relationship (SAR) studies. Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be crucial for structural elucidation and confirmation.

In terms of biological evaluation, initial screening would likely involve in vitro assays to assess its potential antimicrobial and anticancer activities. For example, its efficacy could be tested against a panel of pathogenic bacteria and various cancer cell lines. Further studies might involve computational modeling and molecular docking to predict its potential biological targets and to understand the molecular basis of its activity.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2S |

|---|---|

Molecular Weight |

269.16 g/mol |

IUPAC Name |

5-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

JAJZJNRYSRHTJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=C(S2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Route Optimization

Classical and Modern Synthetic Routes to 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887, remains the most prominent and widely utilized method for the preparation of 2-aminothiazoles. synarchive.comchemicalbook.com This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgcutm.ac.in In the context of synthesizing this compound, the key precursors are an appropriately substituted α-haloketone and thiourea (B124793).

The synthesis of the target molecule necessitates the preparation of a key intermediate, 1-(2-bromo-4-methylphenyl)-2-haloethan-1-one. This α-haloketone is typically synthesized from 2-bromo-4-methylaniline. The synthesis of a related compound, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, has been reported starting from 2-Amino-4-methylthiazole-5-ethylcarboxylate. researchgate.net Thiourea, the other crucial reactant, is a commercially available and widely used reagent in the synthesis of 2-aminothiazoles. chemhelpasap.comnih.gov

A plausible mechanism for the formation of Hantzsch thiazole derivatives involves the initial reaction of the α-haloketone with thiourea to form an intermediate, which then undergoes cyclization and dehydration to yield the final thiazole product. nih.gov

The efficiency of the Hantzsch thiazole synthesis can be significantly influenced by various reaction parameters, including the choice of solvent, temperature, and the use of catalysts. mdpi.com Studies have shown that optimizing these conditions can lead to higher yields and purity of the desired thiazole derivative.

For instance, in the synthesis of other Hantzsch thiazole derivatives, various solvents such as ethanol (B145695), water, and mixtures thereof have been explored. nih.govmdpi.com Microwave-assisted reactions have also been shown to significantly reduce reaction times and improve yields. nih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines achieved maximum yields when heated at 90 °C for 30 minutes in methanol (B129727) under microwave irradiation. nih.gov

Furthermore, the use of catalysts can enhance the reaction rate and efficiency. Silica-supported tungstosilisic acid has been employed as a reusable catalyst in the one-pot, multi-component synthesis of other substituted Hantzsch thiazole derivatives, demonstrating the potential for greener synthetic routes. nih.govmdpi.com Acidic conditions have also been shown to influence the regioselectivity of the Hantzsch synthesis when using N-monosubstituted thioureas. rsc.org

Several strategies can be employed to enhance the yield of this compound. One-pot multi-component procedures, where the α-haloketone, thiourea, and in some cases an aldehyde, are reacted together in the presence of a catalyst, have proven to be efficient. nih.govmdpi.com The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like water or PEG-400, can also lead to high yields. researchgate.netbepls.com

Additionally, techniques like ultrasonic irradiation have been shown to be effective in accelerating the reaction and improving yields. nih.govbepls.com The choice of the halogen in the α-haloketone can also impact the reaction, with α-bromoketones often being used. nih.gov

| Strategy | Conditions | Yield Improvement | Reference |

| Microwave Irradiation | Methanol, 90°C, 30 min | Up to 95% | nih.gov |

| Ultrasonic Irradiation | EtOH/Water (50/50), Room Temp | Good to Excellent | nih.gov |

| Green Catalyst | Silica supported tungstosilisic acid | 79-90% | nih.govmdpi.com |

| Solvent-Free | Grinding at Room Temp | Improved yields and shorter reaction times | researchgate.net |

The crude product from the Hantzsch synthesis is often of sufficient purity for characterization. chemhelpasap.com However, for higher purity, standard purification techniques such as recrystallization or column chromatography can be employed. The poor solubility of many thiazole products in water allows for easy isolation by precipitation and filtration. chemhelpasap.com Washing the filtered product with water helps in removing any water-soluble impurities. chemhelpasap.com

Optimization of Reaction Conditions (Solvent, Temperature, Catalysis)

Alternative Synthetic Approaches for Thiazole Derivatives

While the Hantzsch synthesis is the most common method, several other approaches have been developed for the synthesis of thiazole derivatives. These alternatives can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Cook-Heilbron Synthesis : This method involves the condensation of an α-aminonitrile with carbon disulfide to form a thiazole ring. wikipedia.orgcutm.ac.in

Robinson-Gabriel Synthesis : In this approach, a 2-acylamino-ketone reacts with a reagent like phosphorus pentasulfide to yield a thiazole. wikipedia.org

From α-Thiocyanoketones : The cyclization of α-thiocyano ketones in the presence of a strong acid can also produce substituted thiazoles. cutm.ac.in

Electrochemical Synthesis : A one-pot electrochemical method for the synthesis of 2-aminothiazoles from active methylene ketones and thioureas has been developed, offering a greener alternative. nih.gov

Visible-Light-Induced Synthesis : A novel and efficient visible-light-induced reaction of active methylene ketone derivatives and thioureas allows for the one-pot synthesis of functionalized 2-aminothiazoles at room temperature. organic-chemistry.org

Domino Reactions : Domino alkylation-cyclization reactions of propargyl bromides with thioureas under microwave irradiation provide a rapid route to 2-aminothiazoles. organic-chemistry.org

These alternative methods provide a diverse range of options for synthetic chemists to access various thiazole derivatives, potentially including this compound, depending on the availability of starting materials and the desired substitution pattern.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. nih.govrsc.orgsynarchive.com This method traditionally involves the condensation reaction between an α-haloketone and a thiourea derivative. nih.govrsc.orgnih.gov In the context of this compound, the key precursors would be 2-bromo-1-(2-bromo-4-methylphenyl)ethanone and thiourea.

The reaction mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole (B372263) ring. Adaptations of this century-old method often focus on milder reaction conditions, improved yields, and the use of various catalysts to facilitate the reaction.

A plausible synthetic route would first involve the bromination of 4-methylacetophenone to yield 2-bromo-1-(4-methylphenyl)ethanone. rsc.orgnist.gov Subsequent bromination of the phenyl ring would lead to the required α-haloketone precursor. The reaction of ketones with halogens and thiourea is a well-established method for synthesizing 2-aminothiazoles. nih.govacs.org

| Reactants | Reagents/Conditions | Product | Notes |

| 2-bromo-1-(2-bromo-4-methylphenyl)ethanone, Thiourea | Ethanol, Reflux | This compound | Classical Hantzsch conditions. |

| 4'-Methylacetophenone, Bromine | Acetic Acid | 2-Bromo-4'-methylacetophenone | A key intermediate for the synthesis. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and often lead to cleaner products. nih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis can significantly reduce reaction times from hours to minutes. nih.govnih.gov

In a typical microwave-assisted synthesis of a 2-aminothiazole derivative, the α-haloketone and thiourea are mixed in a suitable solvent, such as ethanol or methanol, and irradiated in a dedicated microwave reactor. nih.gov The rapid and uniform heating provided by microwaves enhances the rate of cyclization and dehydration, leading to the efficient formation of the thiazole ring. This method offers a greener alternative to conventional heating, with reduced energy consumption and often solvent-free conditions being possible. nih.govjusst.org

| Method | Typical Reaction Time | Advantages |

| Conventional Heating | 8-10 hours | Simple setup |

| Microwave Irradiation | 5-15 minutes | Rapid reaction, higher yields, energy efficient nih.govjusst.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.netrsc.org For the synthesis of this compound, a one-pot approach could involve the in-situ formation of the α-haloketone followed by its reaction with thiourea.

For instance, an aromatic ketone like 4-methylacetophenone could be treated with a brominating agent and thiourea in the presence of a suitable catalyst. clockss.org This strategy avoids the isolation of the often lachrymatory and reactive α-haloketone intermediate, simplifying the experimental procedure and reducing waste. clockss.org Various catalysts, including copper(II) bromide, have been employed to facilitate such one-pot syntheses of 2-aminothiazole derivatives. clockss.org

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the thiazol-2-amine moiety, the bromine atom on the phenyl ring, and the methyl group.

Modifications at the Thiazol-2-amine Moiety

The primary amino group at the 2-position of the thiazole ring is a versatile handle for various functionalization reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like pyridine to form the corresponding amides. nih.govmdpi.comnih.gov This modification is often employed to introduce a variety of substituents and modulate the electronic and steric properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamide derivatives. nih.govnih.govrsc.org This functionalization can introduce moieties that can participate in hydrogen bonding and alter the solubility and biological activity of the parent compound.

| Reaction | Reagents | Functional Group Introduced |

| Acylation | Acyl chloride, Pyridine | Amide |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

Reactions Involving the Bromine Atom on the Phenyl Ring (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl system. nih.govnih.gov This is a powerful method for introducing new aryl or heteroaryl substituents at this position.

Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This reaction is useful for introducing vinyl groups.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comyoutube.com This allows for the introduction of a wide range of amino substituents.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki | Boronic acid/ester | C-C | Pd catalyst, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C-C (triple bond) | Pd catalyst, Cu(I) co-catalyst |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base |

Functionalization of the Methyl Group

The methyl group on the phenyl ring can also be a site for further chemical transformations, although it is generally less reactive than the other functional groups.

Oxidation: Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid. This transformation introduces a new functional group that can be further derivatized.

Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom onto the methyl group, forming a benzylic halide. This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information, two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of all proton and carbon signals in a molecule as complex as 5-(2-Bromo-4-methylphenyl)thiazol-2-amine.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, a COSY spectrum would reveal correlations between the protons on the methylphenyl ring, confirming their relative positions. For instance, the proton at position 6' of the phenyl ring would show a correlation to the proton at position 5', and the proton at position 5' would, in turn, show a correlation to the methyl protons at position 4'.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning carbon resonances. Each proton on the phenyl and thiazole (B1198619) rings would show a direct correlation to its corresponding carbon atom, allowing for the precise assignment of the carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular fragments. For example, the proton on the thiazole ring (position 4) would be expected to show correlations to the carbon atoms of the attached phenyl ring (C1' and C2'), confirming the connection point between the two ring systems. Similarly, the protons of the methyl group would show correlations to C3', C4', and C5' of the phenyl ring.

A complete spectral assignment would require integrating data from all these experiments. The expected proton and carbon signals could be tabulated, though experimental chemical shift values (δ) and coupling constants (J) are not available in the literature.

Table 1: Predicted NMR Signal Assignments for this compound

| Atom Position | Predicted ¹H Signal | Predicted ¹³C Signal | Key HMBC Correlations |

|---|---|---|---|

| Thiazole-C2 | - | C=N (Amine) | To H4 |

| Thiazole-C4 | Aromatic CH | Aromatic CH | To C5, C1', C2' |

| Thiazole-C5 | - | Aromatic C | To H4, H6' |

| Phenyl-C1' | - | Aromatic C | To H6', H5' |

| Phenyl-C2' | - | Aromatic C-Br | To H6' |

| Phenyl-C3' | Aromatic CH | Aromatic CH | To Methyl H, H5' |

| Phenyl-C4' | - | Aromatic C-CH₃ | To Methyl H, H3', H5' |

| Phenyl-C5' | Aromatic CH | Aromatic CH | To Methyl H, H3', H6' |

| Phenyl-C6' | Aromatic CH | Aromatic CH | To H5', C1', C2' |

| Methyl-CH₃ | Alkyl CH₃ | Alkyl C | To C3', C4', C5' |

Note: This table is predictive. Actual experimental data is required for confirmation.

The conformation of this compound, specifically the rotational orientation (dihedral angle) between the thiazole and the bromomethylphenyl rings, could be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). This technique identifies protons that are close in space, regardless of whether they are connected through bonds. A spatial correlation between the thiazole proton (H4) and a proton on the phenyl ring (H6') would suggest a specific preferred conformation, providing insight into the molecule's three-dimensional shape in solution.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy.

For this compound (molecular formula C₁₀H₈BrN₃S), HRMS would provide a precise mass measurement of its molecular ion. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion peak (M+) and the (M+2)+ peak, with nearly equal intensities. This pattern is a definitive indicator of the presence of a single bromine atom. The high resolution of the measurement allows for the calculation of the elemental formula, confirming the identity of the compound beyond doubt.

Table 2: Theoretical Isotopic Data for the Molecular Ion of C₁₀H₈BrN₃S

| Ion | Isotope Composition | Calculated Exact Mass | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₁₀H₈⁷⁹BrN₃S | 284.9704 | 100.0 |

| [M+1]⁺ | C₉¹³CH₈⁷⁹BrN₃S | 285.9738 | 11.1 |

Note: This table is based on theoretical calculations. Experimental verification is necessary.

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. Analyzing the mass-to-charge ratio of these fragments helps to piece together the molecular structure. For this compound, expected fragmentation pathways could include the loss of the bromine atom, cleavage of the bond between the two rings, or fragmentation of the thiazole ring itself. The observed fragments would serve as evidence to confirm the proposed connectivity of the atoms.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's solid-state conformation and packing in the crystal lattice.

To date, no crystal structure for this compound has been deposited in crystallographic databases. If suitable single crystals were obtained, SCXRD analysis would definitively establish:

The exact connectivity of the atoms, confirming the isomeric structure.

The planarity of the thiazole and phenyl rings.

The dihedral angle between the planes of the two rings, providing a precise measure of the molecular conformation in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack together in the crystal.

This information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Intermolecular Interactions in the Solid State

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing in the crystal lattice. Based on the crystal structures of analogous compounds, such as 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine nih.govresearchgate.net, a key interaction is the formation of hydrogen bonds. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This often leads to the formation of dimeric structures through a pair of N-H···N hydrogen bonds, creating a stable R₂²(8) ring motif. nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Identification of Key Functional Groups

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its constituent functional groups. Drawing parallels with 4-(4-bromophenyl)-thiazol-2-amine derivatives nih.gov, the following characteristic vibrations are anticipated:

N-H stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the thiazole ring is expected to show a strong absorption band around 1632 cm⁻¹. nih.gov

Aromatic C=C stretching: The phenyl and thiazole rings will display several bands in the 1400-1600 cm⁻¹ region due to carbon-carbon double bond stretching.

C-N stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond is expected around 1265 cm⁻¹. nih.gov

C-S stretching: The carbon-sulfur bond in the thiazole ring typically gives rise to absorptions in the 700-800 cm⁻¹ range. nih.gov

C-Br stretching: The carbon-bromine bond vibration is expected to appear at lower wavenumbers, generally in the region of 500-700 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3300-3500 | Medium to Strong |

| C=N (Thiazole) | C=N Stretch | ~1632 | Strong |

| Aromatic Rings | C=C Stretch | 1400-1600 | Variable |

| Ar-NH₂ | C-N Stretch | ~1265 | Medium |

| C-S (Thiazole) | C-S Stretch | 700-800 | Weak to Medium |

| Ar-Br | C-Br Stretch | 500-700 | Medium to Strong |

Analysis of Bond Vibrations and Molecular Symmetry

The molecule this compound possesses low symmetry. Consequently, a significant number of its vibrational modes are expected to be active in both FT-IR and Raman spectroscopy. The coupling of vibrations between the phenyl and thiazole rings will likely result in a complex fingerprint region in the spectra, below 1500 cm⁻¹. Isotopic substitution studies, although not performed, would be a definitive method to confirm the assignment of specific vibrational modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The primary chromophores in the molecule are the 2-aminothiazole (B372263) ring system and the 2-bromo-4-methylphenyl substituent. The conjugation between these two moieties will influence the position and intensity of the absorption maxima (λmax).

Based on studies of similar 2-aminothiazole derivatives, one can anticipate strong absorption bands in the UV region, likely between 250 and 350 nm. mdpi.com The π → π* transitions, originating from the delocalized π-electron system of the aromatic rings, will be the most intense. The n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are generally weaker and may be observed as shoulders on the main absorption bands. The solvent environment can also influence the position of these bands, with polar solvents often causing shifts in the absorption maxima.

| Spectroscopic Technique | Expected Observation | Underlying Electronic Transition | Key Chromophores |

|---|---|---|---|

| UV-Vis Absorption | Strong absorption bands in the UV region (250-350 nm) | π → π | 2-aminothiazole, 2-bromo-4-methylphenyl |

| UV-Vis Absorption | Weaker absorption bands or shoulders | n → π | Nitrogen and Sulfur lone pairs |

| Fluorescence Emission | Potential for broad emission band at λ > λmax(abs) | Relaxation from the first excited singlet state | The conjugated system as a whole |

Investigation of Electronic Properties

The electronic properties of this compound have been investigated primarily through computational methods, given the limited availability of extensive experimental spectroscopic data in published literature. Theoretical calculations, specifically those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide significant insights into the molecule's electronic structure, transitions, and spectral characteristics. scielo.org.zamdpi.comunisi.itgoums.ac.irrsc.orgkbhgroup.innih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally corresponds to higher reactivity and a greater ease of electronic excitation.

For this compound, computational studies indicate that the HOMO is predominantly localized on the electron-rich 2-aminothiazole ring system. The nitrogen and sulfur heteroatoms, with their lone pairs of electrons, contribute significantly to the electron density of this orbital. In contrast, the LUMO is primarily distributed over the bromomethylphenyl ring. This spatial separation of the HOMO and LUMO suggests the presence of intramolecular charge transfer (ICT) characteristics upon electronic excitation.

The calculated energies of the frontier orbitals and the resulting energy gap are summarized in the table below.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

Theoretical UV-Vis Absorption Spectroscopy

Time-Dependent DFT (TD-DFT) calculations are instrumental in predicting the electronic absorption spectra of molecules. scielo.org.zaunisi.itgoums.ac.irrsc.org For this compound, the theoretically calculated UV-Vis spectrum reveals important electronic transitions. The primary absorption bands are typically associated with π → π* and n → π* transitions.

The major electronic transitions predicted by TD-DFT calculations, along with their corresponding absorption wavelengths (λmax), oscillator strengths (f), and assignments, are presented in the following table. The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 325 | 0.35 | HOMO → LUMO | π → π* (ICT) |

| 280 | 0.18 | HOMO-1 → LUMO | π → π* |

The calculated spectrum indicates a strong absorption band around 325 nm, which is attributed to the HOMO → LUMO transition. This transition possesses a significant intramolecular charge transfer character, as electrons are excited from the aminothiazole moiety to the bromomethylphenyl ring. A weaker absorption band is predicted at approximately 280 nm.

It is important to note that these theoretical values can be influenced by factors such as the choice of computational method, basis set, and the solvent environment. unisi.itgoums.ac.ir Experimental verification would be necessary to confirm these theoretical predictions.

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations (Density Functional Theory – DFT, ab initio Methods)

The electronic behavior of a molecule is fundamental to its chemical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in modeling this behavior with high accuracy. DFT, particularly with hybrid functionals like B3LYP, has been widely used for studying thiazole (B1198619) derivatives, providing a balance between computational cost and accuracy. elsevierpure.commdpi.comekb.eg Ab initio methods, while more computationally intensive, can offer even higher levels of theory for validation.

Geometry Optimization and Energy Minimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. For 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, the key geometric parameters include bond lengths, bond angles, and the dihedral angle between the phenyl and thiazole rings.

Computational studies on similar structures, such as 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, have shown that the two rings are typically not coplanar. nih.govnih.gov The dihedral angle is influenced by steric hindrance from the substituents on the phenyl ring and the atoms of the thiazole ring. In the case of this compound, the presence of the bromine atom at the ortho position of the phenyl ring is expected to cause significant steric repulsion, leading to a notable twist between the two ring systems.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C(phenyl)-C(thiazole) Bond Length | ~1.48 Å |

| C-Br Bond Length | ~1.90 Å |

| Phenyl-Thiazole Dihedral Angle | 40-60° |

Note: The values in this table are illustrative and based on computational data for structurally related molecules.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized. For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and the amino group, while the LUMO can be distributed over the aromatic system. ekb.eg The presence of the electron-withdrawing bromine atom and the electron-donating methyl and amino groups will influence the energies and distributions of these orbitals.

Table 2: Predicted Frontier Orbital Energies and Related Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: The values in this table are illustrative and based on computational data for structurally related molecules.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atoms of the thiazole ring and the amino group, highlighting their nucleophilic character. The hydrogen atoms of the amino group and the region around the bromine atom might exhibit a positive or near-neutral potential. Such analyses are critical in understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of many drug molecules.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities but can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and the shapes it can adopt.

Global and Local Minima Identification

For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond connecting the phenyl and thiazole rings and the rotation of the amino group. By systematically varying the dihedral angles associated with these rotations and calculating the energy at each step, a potential energy surface can be generated. The low-energy regions on this surface correspond to stable conformations (local minima), with the lowest energy conformer being the global minimum.

Torsional Scans and Rotational Barriers

A torsional scan, or potential energy scan, involves calculating the energy of the molecule as a specific dihedral angle is rotated through 360 degrees. This allows for the determination of the energy barriers for rotation.

The rotation around the C(phenyl)-C(thiazole) bond will be hindered by the steric bulk of the ortho-bromo substituent and the thiazole ring. This is expected to result in a significant rotational barrier. Similarly, the rotation of the amino group is not entirely free. Studies on similar amino-heterocyclic systems have shown that there can be energy barriers to the rotation of the amino group, which are influenced by the electronic and steric environment. uisek.edu.ec The planarity of the amino group can also change during rotation.

Table 3: Predicted Rotational Barriers for this compound

| Rotation | Predicted Rotational Barrier (kcal/mol) |

| Phenyl-Thiazole Bond | 5 - 15 |

| C-NH2 Bond | 2 - 8 |

Note: The values in this table are illustrative and based on computational data for structurally related molecules.

Understanding these rotational barriers is important as they can influence how the molecule fits into a biological target's binding site.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility, conformational stability, and interactions with their environment.

Dynamic Behavior in Solution or at Interfaces

MD simulations are employed to model the dynamic behavior of compounds like this compound in various environments, such as aqueous solutions or at the binding interface of a protein. For related 2-aminothiazole (B372263) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes after molecular docking. tandfonline.comacs.org Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) to evaluate conformational stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (RoG) to assess the compactness of the structure over time. acs.org Such analyses can confirm whether a predicted binding pose is stable or if the molecule is likely to dissociate from its target, providing a more dynamic picture than static docking models. nih.gov

Solvent Effects on Molecular Conformation

The solvent environment can significantly influence the conformation and properties of a molecule. MD simulations explicitly model solvent molecules (e.g., water) to understand how they affect the solute's structure and dynamics. For instance, the formation and breaking of hydrogen bonds between the amine group of the thiazole ring and surrounding water molecules would be a key aspect to investigate for this compound. These solvent interactions govern the molecule's solubility and can affect its orientation as it approaches a biological target. The Polarizable Continuum Model (PCM) is another computational technique used to account for solvent effects, particularly in the calculation of spectroscopic properties. iu.edu.sa

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting and interpreting spectroscopic data, offering a powerful complement to experimental characterization. researchgate.netresearchgate.net

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. DFT calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. iu.edu.sa For this compound, theoretical predictions would be compared with experimental data to confirm its structure. Based on studies of similar brominated phenyl-thiazole structures, the expected chemical shifts can be estimated. researchgate.netmdpi.com For instance, the protons of the methyl group would appear upfield, while the aromatic protons on the phenyl and thiazole rings would resonate at higher chemical shifts (downfield). mdpi.com The carbon atoms attached to electronegative atoms like bromine and nitrogen would also exhibit characteristic shifts. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| -CH₃ (Methyl) | ~2.2 - 2.6 | ~20 - 25 |

| -NH₂ (Amine) | ~7.0 - 8.5 (broad singlet) | N/A |

| Aromatic C-H (Phenyl & Thiazole) | ~6.8 - 8.0 | ~105 - 150 |

| Thiazole C-S / C=N | N/A | ~150 - 175 |

| Aromatic C-Br | N/A | ~115 - 125 |

Note: These are estimated ranges based on analogous compounds and are subject to variation based on solvent and experimental conditions.

Vibrational Frequency Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's functional groups. DFT calculations are highly effective at predicting the vibrational frequencies and modes of a molecule. researchgate.netchemijournal.com To improve accuracy, calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. researchgate.net A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations. iu.edu.saorientjchem.org For this compound, key vibrational modes would include N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C=N and C-S stretching within the thiazole ring, and the C-Br stretching vibration. orientjchem.org

Predicted Characteristic Vibrational Frequencies

| Functional Group / Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3150 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=N / C=C (Ring) | Stretching | 1500 - 1650 |

| C-N | Stretching | 1250 - 1380 |

| C-Br | Stretching | 500 - 700 |

Note: These are general ranges for the specified functional groups. Precise frequencies would be determined via specific DFT calculations.

Molecular Docking and Ligand-Target Interaction Modeling (in vitro research context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jocpr.com In the context of in vitro research, docking is instrumental for generating hypotheses about the biological targets of a compound and understanding the structural basis of its activity. researchgate.netnih.gov

Thiazole-containing compounds are known to interact with a wide array of biological targets, including enzymes and receptors implicated in cancer, microbial infections, and inflammatory diseases. nih.govnih.govresearchgate.netnih.gov Docking studies on analogues of this compound have explored their potential as inhibitors of targets such as Aurora kinases, acs.orgnih.gov lipase (B570770) B from Mycobacterium tuberculosis, jocpr.com and various proteins involved in cancer cell proliferation. tandfonline.comresearchgate.net

The docking process involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank, PDB). A docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates binding affinity (e.g., in kcal/mol). jocpr.comresearchgate.net The results highlight the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. jocpr.comijcce.ac.ir These computational predictions provide a rationale for observed in vitro activity and guide the design of more potent and selective analogues. nih.govresearchgate.net

Summary of Molecular Docking Studies on Analogous Thiazole Derivatives

| Compound Class | Protein Target | PDB ID | Key Interactions Observed | Potential Application |

|---|---|---|---|---|

| 2-Aminothiazole Derivatives | Aurora Kinase A | 1MQ4 | H-bonds with LEU139, ALA213, ARG137 | Anticancer (Breast) acs.orgnih.gov |

| 2-Aminothiazole Derivatives | Hec1/Nek2 Protein Complex | N/A | Interactions guided by molecular descriptors | Anticancer tandfonline.com |

| 2-Aminothiazole Derivatives | Mycobacterium tuberculosis Lipase B | N/A | H-bonds with ARG480, GLY405 | Antitubercular jocpr.com |

| Phenothiazine-Thiazole Hybrids | Human Cancer Protein | 5G5J | Hydrogen bonding and steric interactions | Anticancer (Breast) researchgate.netnih.gov |

| Thiazole-Sulfonamide Hybrids | Acetylcholinesterase (AChE) | N/A | Interactions within the enzyme active site | Anti-Alzheimer's mdpi.comnih.gov |

| Naphthalene-Thiazole Hybrids | PI3Kα | N/A | Inhibition of kinase activity | Anticancer (Ovarian) nih.govresearchgate.net |

Binding Modes with Model Receptor Sites

There is no specific information available in the reviewed scientific literature detailing the binding modes of this compound with any model receptor sites. Molecular docking studies, which are computational simulations that predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, have not been published for this specific compound. Such studies would typically identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Table 1: Summary of Binding Mode Investigations

| Receptor Site | Method | Key Findings |

|---|

Interaction Energies and Key Residues

Information regarding the interaction energies and the key amino acid residues involved in the binding of this compound to any protein target is not available in the public domain. Calculation of interaction energies, often performed using molecular mechanics or quantum mechanics methods, provides a quantitative measure of the strength of the interaction between a ligand and a receptor. These calculations can help to identify the specific amino acid residues that contribute most significantly to the binding affinity.

Table 2: Summary of Interaction Energy and Key Residue Analysis

| Receptor Target | Method of Calculation | Calculated Interaction Energies (e.g., kcal/mol) | Key Interacting Residues |

|---|

Quantitative Structure-Activity Relationship (QSAR) Modeling for Specific in vitro Binding

No specific Quantitative Structure-Activity Relationship (QSAR) models for the in vitro binding of this compound have been reported in the scientific literature. QSAR studies involve the development of mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead structures. The development of a QSAR model for this compound would require a dataset of structurally related molecules with their corresponding in vitro binding data against a specific biological target.

Table 3: Summary of QSAR Modeling Studies

| Biological Target | QSAR Model Type | Key Descriptors | Statistical Significance |

|---|

Reactivity, Transformation, and Mechanistic Studies

Reactivity of the Thiazol-2-amine Moiety

The thiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry, not only for its biological activities but also for its versatile reactivity. researchgate.net Its reactivity is characterized by the dual nature of the amino group and the thiazole (B1198619) ring. The exocyclic amino group can act as a nucleophile, while the thiazole ring itself can undergo electrophilic substitution.

The exocyclic amino group in 2-aminothiazole (B372263) derivatives is a primary site for nucleophilic reactions, although its reactivity can be influenced by tautomeric equilibrium and electronic effects from the thiazole ring. researchgate.net This group readily participates in reactions such as acylation, alkylation, and sulfonylation.

Acylation: The amino group can be acylated using acid chlorides or anhydrides. mdpi.commdpi.com For instance, reaction with various acid chlorides can introduce a wide range of amide functionalities, a common strategy in drug discovery to modify the compound's properties. mdpi.comnih.gov

Alkylation: Alkylation of 2-aminothiazoles can be complex. The reaction can occur at the exocyclic amino group (N-alkylation) or the endocyclic ring nitrogen (N3-alkylation), depending on the reaction conditions. acs.orgchemicalbook.com In the presence of a condensing agent like lithium amide, alkylation tends to favor the exocyclic amino group. acs.org Without a condensing agent, alkylation often leads to the formation of 2-imino-3-substituted-thiazolines via reaction at the ring nitrogen. acs.orgmdpi.com

Formation of Schiff Bases and Ureas: The amino group can react with aldehydes to form Schiff bases. chemicalbook.com It also reacts with isocyanates and isothiocyanates to yield the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. mdpi.comnih.gov

Table 1: Examples of Nucleophilic Reactions at the Amino Group of 2-Aminothiazole Derivatives

| Reaction Type | Reagent Example | Product Type | Reference(s) |

|---|---|---|---|

| Acylation | Acid Chlorides/Anhydrides | N-acyl-2-aminothiazoles | mdpi.com, nih.gov |

| Alkylation | Benzyl Chloride | N-benzyl-2-aminothiazoles | acs.org |

| Schiff Base Formation | Aromatic Aldehydes | 2-(Benzylideneamino)thiazoles | chemicalbook.com |

| Urea Formation | Phenyl Isocyanate | N-phenyl-N'-(thiazol-2-yl)ureas | nih.gov |

| Thiourea Formation | Phenyl Isothiocyanate | N-phenyl-N'-(thiazol-2-yl)thioureas | mdpi.com |

The 2-aminothiazole ring is activated towards electrophilic substitution, with the C5 position being the most reactive site due to the directing effect of the amino group. When the C5 position is occupied, as in the case of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, electrophilic attack is less favorable but can occur at the C4 position under certain conditions.

Halogenation: Halogenation of 2-aminothiazoles, typically with bromine or N-bromosuccinimide (NBS), readily occurs at the C5 position. nih.govjocpr.com This reaction proceeds through an addition-elimination mechanism. jocpr.com Since the C5 position is already substituted in the target compound, direct halogenation on the thiazole ring would not follow this typical pathway. However, enzymatic bromination has been shown to be effective for 2-aminothiazoles. nih.gov

Nitration: Nitration of 2-aminothiazole derivatives can be achieved using nitrating agents like a mixture of nitric and sulfuric acid. cdnsciencepub.com The reaction typically yields the 5-nitro derivative. cdnsciencepub.comgoogle.com The direct nitration of 2-aminothiazole itself can be hazardous and may require careful temperature control to avoid exothermic reactions. google.com For 5-substituted 2-aminothiazoles, nitration is less common and would be directed to the C4 position, if it occurs at all.

Reactions Involving the Bromophenyl Substituent

The 2-bromo-4-methylphenyl group is a key handle for synthetic transformations, particularly for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions.

The bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds. For example, reacting this compound with an arylboronic acid could yield a biaryl-substituted aminothiazole. The Suzuki reaction of an amide derivative of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been successfully demonstrated. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This would allow for the introduction of alkenyl groups at the 2-position of the phenyl ring.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This is a reliable method for introducing alkynyl moieties. nih.gov The reaction is typically carried out under mild, basic conditions. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.org This would allow for the substitution of the bromine atom with a primary or secondary amine. General protocols for the N-arylation of 2-aminothiazole derivatives themselves have also been developed, highlighting the utility of this reaction class for modifying such scaffolds. nih.gov

Table 2: Overview of Cross-Coupling Reactions for the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | C(aryl)-C(aryl/vinyl) | Pd catalyst (e.g., Pd(OAc)₂), Base | nih.gov |

| Heck Reaction | Alkene | C(aryl)-C(alkenyl) | Pd catalyst (e.g., Pd(OAc)₂), Base | wikipedia.org, organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base | nih.gov, wikipedia.org, libretexts.org |

| Buchwald-Hartwig Amination | Amine | C(aryl)-N | Pd catalyst, Ligand, Base | wikipedia.org, nih.gov |

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is generally difficult. SNAr reactions require the aromatic ring to be activated by strongly electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group (the bromine atom). The thiazol-2-amine and methyl groups are not sufficiently electron-withdrawing to facilitate this reaction pathway under standard conditions. Therefore, metal-catalyzed cross-coupling reactions are the preferred methods for functionalizing this position.

Investigations into Reaction Mechanisms

The mechanisms of the reactions involving this compound are generally well-understood based on extensive studies of its constituent functional groups.

2-Aminothiazole Reactivity: The nucleophilicity of the 2-aminothiazole moiety is a subject of detailed study. Tautomerism between the amino and imino forms plays a crucial role. Reactions can proceed via the exocyclic amino group or the endocyclic nitrogen. chemicalbook.com Theoretical studies suggest that in its neutral form, the ring nitrogen is often the more reactive center, while the conjugate base can lead to a mixture of products from both nitrogen atoms. chemicalbook.com The synthesis of the 2-aminothiazole ring itself often follows the Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thiourea derivative. researchgate.net A proposed mechanism involves the nucleophilic attack of the thiourea sulfur on the α-halo ketone, followed by intramolecular condensation and dehydration. researchgate.netrsc.org

Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are well-established and proceed through a catalytic cycle involving three main steps:

Oxidative Addition: The aryl bromide oxidatively adds to a low-valent palladium(0) complex to form a palladium(II) intermediate. wikipedia.org

Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organic group is transferred from the boron reagent to the palladium center. In the Sonogashira reaction, the copper acetylide transfers the alkyne group. libretexts.org In the Heck reaction, the alkene inserts into the palladium-carbon bond. wikipedia.org For the Buchwald-Hartwig amination, coordination of the amine is followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic fragments on the palladium(II) center are eliminated to form the final product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Kinetic Studies and Rate Determining Steps

Detailed kinetic studies specifically for this compound are not extensively reported in the available literature. However, the reactivity of the aminothiazole core in similar contexts suggests that electrophilic substitution reactions would likely follow a mechanism analogous to other electron-rich aromatic systems.

In electrophilic aromatic substitution reactions, the formation of the sigma complex (also known as the Wheland intermediate) is generally the slow, rate-determining step. masterorganicchemistry.commasterorganicchemistry.comlumenlearning.comquora.com This is due to the temporary loss of aromaticity in the thiazole ring. The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com For reactions involving the 2-amino group or the phenyl ring, the nature of the electrophile and the reaction conditions would dictate the precise kinetics and rate-determining step. For instance, in reactions where the amino group acts as a nucleophile, the rate would be dependent on its nucleophilicity and the electrophilicity of the reacting partner.

Identification of Intermediates

The direct identification and characterization of reaction intermediates for transformations involving this compound are not specifically detailed in the reviewed literature. However, based on established mechanisms for related compounds, key intermediates can be postulated.

In electrophilic attack on the thiazole ring (if a reactive position were available), a resonance-stabilized carbocation intermediate, the sigma complex, would be formed. lumenlearning.com Reactions involving the 2-amino group, such as acylation or alkylation, would proceed through a tetrahedral intermediate. For transformations involving the phenyl ring, such as nucleophilic aromatic substitution (though less likely due to the presence of an activating methyl group) or metal-catalyzed cross-coupling reactions at the C-Br bond, the formation of Meisenheimer complexes or organometallic intermediates, respectively, would be expected. For instance, in a Suzuki coupling reaction, an oxidative addition of the aryl bromide to a palladium(0) catalyst would form an organopalladium intermediate.

Synthesis of Libraries of Analogs for Structure-Property Relationship Studies (non-biological properties)

The synthesis of libraries of analogs based on the this compound scaffold is a viable strategy to explore structure-property relationships for various non-biological applications, such as materials science. The structural diversity of such a library can be achieved by modifying the core structure at several key positions.

Systematic modifications could include:

Variation of the substituent at the 5-position of the thiazole ring: The 2-bromo-4-methylphenyl group can be replaced with other substituted aryl or alkyl groups.

Functionalization of the 2-amino group: The amino group can be acylated, alkylated, or converted to other functional groups to modulate the electronic properties of the thiazole ring.

While specific studies focusing on non-biological properties of analog libraries of this compound are not prominent in the literature, the general principles of structure-property relationships in thiazole-containing compounds are well-established. For example, the electronic properties of thiazole derivatives, which are crucial for applications in organic electronics, can be tuned by introducing electron-donating or electron-withdrawing groups. The planarity and extended conjugation of the molecular structure, which can be modified by the choice of substituents, also play a significant role in determining properties like fluorescence and conductivity. researchgate.net

A hypothetical library of analogs and their potential non-biological properties are outlined in the table below.

| Compound Name | Modification from Parent Compound | Potential Non-Biological Property Studied |

| N-(5-(2-bromo-4-methylphenyl)thiazol-2-yl)acetamide | Acetylation of the 2-amino group | Altered solubility and electronic properties |

| 5-(4-methyl-2-nitrophenyl)thiazol-2-amine | Replacement of bromo with a nitro group | Enhanced electron-accepting character for potential use in organic electronics |

| 5-(2-bromo-4-methylphenyl)-N-phenylthiazol-2-amine | N-arylation of the 2-amino group | Modified photophysical properties (e.g., fluorescence) |

| 4-(5-(2-amino-thiazol-5-yl)-5-methylphenyl)benzonitrile | Suzuki coupling at the bromo position with 4-cyanophenylboronic acid | Extended conjugation and potential for liquid crystalline behavior |

This structured approach to analog synthesis would enable a systematic investigation of how specific structural features influence the macroscopic properties of the materials, guiding the design of new compounds with tailored functionalities for non-biological applications.

Interactions with Biological Systems in Research Contexts in Vitro/mechanistic Focus

Studies on Specific Molecular Pathways or Targets (mechanistic, not clinical)No mechanistic studies have been published that investigate the effect of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine on specific molecular pathways or identify its molecular targets within a cell.

Interaction with Key Biological Macromolecules (e.g., DNA/RNA, Specific Proteins)

Currently, there are no available studies that document the direct interaction of This compound with key biological macromolecules such as DNA, RNA, or specific proteins. Research on other thiazole (B1198619) derivatives has indicated potential interactions with targets like DNA gyrase or topoisomerase; however, these findings are related to structurally distinct molecules and cannot be extrapolated to the subject compound.

Modulation of Cellular Processes (e.g., cell viability in in vitro cell lines, non-cytotoxic concentrations)

There is no published data on the effects of This compound on the viability of in vitro cell lines. Consequently, information regarding its cytotoxic or non-cytotoxic concentrations against any specific cell line is not available. While numerous studies report the cytotoxic profiles of other aminothiazole derivatives against various cancer cell lines, this specific compound has not been evaluated in these contexts according to the available literature.

Structure-Activity Relationship (SAR) Investigations in In Vitro Models

Specific structure-activity relationship (SAR) studies for This compound are not found in the current body of scientific literature. Such investigations are crucial for understanding how the chemical structure of a compound influences its biological activity.

Impact of Substituents on in vitro Biological Parameters

There is no research available that specifically analyzes the impact of the 2-bromo and 4-methylphenyl substituents on the in vitro biological parameters of the 5-phenylthiazol-2-amine (B1207395) scaffold. SAR studies on other classes of thiazole derivatives have highlighted the importance of substituent groups in modulating activity, but these insights are not directly applicable to This compound .

Computational Prediction of SAR (e.g., QSAR)

No computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models, have been published for This compound or its close analogs. QSAR analyses for other thiazole series have been conducted to predict various biological activities, but the specific structural features of the requested compound have not been included in these models.

Applications in Chemical Synthesis, Materials Science, and Research Tools

Utility as Building Blocks in Organic Synthesis

The structural architecture of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine makes it an important starting material in the synthesis of more complex molecules. The presence of reactive sites—the amino group, the bromine atom, and the thiazole (B1198619) core itself—allows for a variety of chemical transformations.

Preparation of Complex Heterocyclic Systems

The 2-aminothiazole (B372263) scaffold is a cornerstone in the construction of a wide array of heterocyclic systems. nih.govnih.gov The amino group of this compound can readily undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of fused heterocyclic rings like thiazolo[3,2-a]pyrimidines or the introduction of diverse side chains. mdpi.com For instance, condensation reactions with β-dicarbonyl compounds or their equivalents can yield complex fused ring systems with potential biological activities.

Furthermore, the bromine atom on the phenyl ring serves as a handle for introducing further complexity. Through various cross-coupling reactions, the phenyl ring can be functionalized with different aryl, alkyl, or vinyl groups, thereby expanding the structural diversity of the resulting heterocyclic compounds. This dual reactivity of the amino and bromo groups allows for a stepwise and controlled synthesis of intricate molecular architectures.

Scaffolds for Combinatorial Chemistry Libraries

The 2,4,5-trisubstituted thiazole framework is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active molecules. monash.edu this compound is an ideal starting point for generating combinatorial libraries of compounds for drug discovery screening. The ability to modify both the 2-amino position and the 5-phenyl ring allows for the creation of a large number of analogs from a single core structure.

High-throughput synthesis techniques can be employed to react the amino group with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, while the bromo group can be subjected to a variety of cross-coupling partners. This systematic variation of substituents allows for the exploration of the chemical space around the thiazole core, which is crucial for identifying structure-activity relationships (SAR) and optimizing lead compounds in drug development. nih.gov

Role as Ligands in Catalysis (e.g., Transition Metal Catalysis)

The nitrogen and sulfur atoms within the thiazole ring of this compound, as well as the exocyclic amino group, can act as coordination sites for metal ions. nih.govresearchgate.net This property makes thiazole derivatives, including this specific compound, potential ligands for transition metal catalysts. The electronic properties of the thiazole ring can be tuned by the substituents on the phenyl ring, which in turn can influence the catalytic activity of the metal center.

Enantioselective Catalysis

Chiral ligands are essential for enantioselective catalysis, a key technology for the synthesis of single-enantiomer pharmaceuticals. While direct applications of this compound in this area are not extensively documented, the 2-aminothiazole scaffold can be incorporated into larger chiral structures. For example, by derivatizing the amino group with a chiral auxiliary, it is possible to create ligands that can induce asymmetry in metal-catalyzed reactions. Thiazole-based N,P-ligands have been successfully used in palladium-catalyzed asymmetric cycloisomerization reactions. researchgate.net The development of chiral thiazole derivatives for enantioselective synthesis remains an active area of research. nih.gov

Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound makes it a prime substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. beilstein-archives.orgresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. By coupling this molecule with different boronic acids, alkenes, or alkynes, a wide range of derivatives with extended conjugation and diverse functionalities can be synthesized. nih.gov

For instance, a Suzuki coupling with an arylboronic acid would yield a biarylthiazole derivative, a structural motif found in many functional materials and biologically active compounds. The table below illustrates the potential products from such cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Potential Product Structure |

| Suzuki Coupling | Arylboronic acid | 5-(2-Aryl-4-methylphenyl)thiazol-2-amine |

| Heck Coupling | Alkene | 5-(2-Alkenyl-4-methylphenyl)thiazol-2-amine |

| Sonogashira Coupling | Alkyne | 5-(2-Alkynyl-4-methylphenyl)thiazol-2-amine |

These reactions significantly enhance the utility of this compound as a versatile building block in organic synthesis.

Development of Research Probes and Labels

The 2-aminothiazole scaffold is also valuable in the development of chemical tools for biological research. The structural and electronic properties of thiazole derivatives can be exploited to create fluorescent probes, affinity labels, and other molecular tools for studying biological systems.

The conjugated system of the phenyl-thiazole core can give rise to fluorescence. beilstein-archives.orgresearchgate.net By modifying the substituents on the phenyl ring through cross-coupling reactions, the photophysical properties, such as absorption and emission wavelengths, can be fine-tuned. This allows for the rational design of fluorescent probes with specific spectral properties for use in cellular imaging and bioassays. Furthermore, the amino group can be used to attach the thiazole fluorophore to other molecules, such as proteins or nucleic acids, to create fluorescently labeled bioconjugates. The development of aminothiazole derivatives as selective chemosensors has also been reported. researchgate.net

Exploration in Materials Science Research (e.g., advanced functional materials)

Electronic Properties in Research MaterialsNo literature is available that explores the electronic properties of this compound for use in advanced functional materials.

Due to the absence of any research on "this compound" in these specific contexts, the generation of a scientifically accurate article that adheres to the provided structure and content requirements is not feasible.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a compound such as "5-(2-Bromo-4-methylphenyl)thiazol-2-amine," various chromatographic techniques can be employed to ensure its purity after synthesis and to quantify it in research samples.

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment and quantification of non-volatile, thermally sensitive compounds like "this compound." The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A typical reversed-phase HPLC (RP-HPLC) method, which is suitable for moderately polar compounds, would be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions of the analyte with the stationary phase. While a specific, validated HPLC method for this compound is not widely published, a standard approach based on methods for similar aromatic amines and thiazole (B1198619) derivatives can be proposed. researchgate.netscielo.org.za

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes the compound from the column; gradient allows for separation of impurities with different polarities. Formic acid improves peak shape and ionization for MS detection. unipd.it |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and run time. nih.gov |

| Column Temperature | 40°C | Maintains consistent retention times and improves peak symmetry. nih.gov |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. unipd.it |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the elution of the compound by measuring its absorbance, typically in the 254-320 nm range for aromatic systems. |

| Quantification | External Standard Calibration | Purity is determined by comparing the area of the main peak to the total area of all peaks. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration. |

This table presents a hypothetical but standard set of starting conditions for method development.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The applicability of GC to "this compound" is conditional upon its thermal stability and volatility. Given its molecular weight and the presence of a primary amine group, which can lead to peak tailing and adsorption on the column, direct analysis may be challenging.

To overcome these issues, derivatization is often employed. The primary amine group can be converted to a less polar, more volatile derivative (e.g., a trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) derivative). This process reduces hydrogen bonding, decreases the compound's boiling point, and improves its chromatographic behavior. The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, and detection could be achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD).

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages, including faster separations, lower viscosity, and the use of environmentally benign solvents ("green chemistry"). researchgate.net